molecular formula C23H21N3O4S B1675635 LY 249933 CAS No. 123250-77-1

LY 249933

Cat. No.: B1675635
CAS No.: 123250-77-1
M. Wt: 435.5 g/mol
InChI Key: CCKMZRZDXWDKPS-UHFFFAOYSA-N
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Description

LY 249933 is a bio-active molecular compound developed by Eli Lilly. It is a cardioselective 1,4-dihydropyridine with positive inotropic activity, meaning it enhances the force of heart muscle contractions . The compound’s molecular formula is C23H21N3O4S, and it has a molecular weight of 435.50.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LY 249933 involves the formation of a 1,4-dihydropyridine ring system. The key steps include the condensation of an aldehyde with a β-keto ester in the presence of ammonia or an amine, followed by cyclization and subsequent functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The compound is typically produced in a controlled environment to maintain the desired purity and stability.

Chemical Reactions Analysis

Types of Reactions

LY 249933 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted dihydropyridine and pyridine compounds.

Scientific Research Applications

LY 249933 has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity and properties of 1,4-dihydropyridines.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic effects in cardiovascular diseases due to its positive inotropic activity.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control

Mechanism of Action

LY 249933 exerts its effects by targeting specific molecular pathways. It primarily acts on calcium channels in cardiac muscle cells, enhancing calcium influx and thereby increasing the force of contraction. This positive inotropic effect is beneficial in conditions where increased cardiac output is desired .

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another 1,4-dihydropyridine with similar cardiovascular effects.

    Amlodipine: A widely used calcium channel blocker with antihypertensive properties.

    Felodipine: Similar in structure and function, used to treat hypertension and angina.

Uniqueness

LY 249933 is unique due to its specific cardioselective properties and positive inotropic activity, which distinguishes it from other 1,4-dihydropyridines that primarily act as vasodilators.

Properties

CAS No.

123250-77-1

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

1-phenylethyl 2,6-dimethyl-5-nitro-4-thieno[3,2-c]pyridin-3-yl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C23H21N3O4S/c1-13-20(23(27)30-15(3)16-7-5-4-6-8-16)21(22(26(28)29)14(2)25-13)18-12-31-19-9-10-24-11-17(18)19/h4-12,15,21,25H,1-3H3

InChI Key

CCKMZRZDXWDKPS-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CSC3=C2C=NC=C3)C(=O)OC(C)C4=CC=CC=C4

Canonical SMILES

CC1=C(C(C(=C(N1)C)[N+](=O)[O-])C2=CSC3=C2C=NC=C3)C(=O)OC(C)C4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,4-dihydro-2,6-dimethyl-5-nitro-4-thieno-(3,2-c)pyridin-3-yl-3-pyridinecarboxylic acid
LY 249933
LY-249933

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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